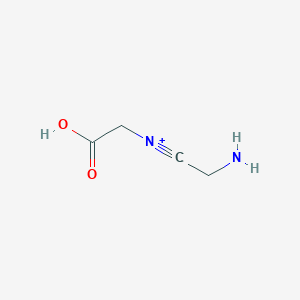
N-(2-Aminoethylidyne)(carboxy)methanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethylidyne)(carboxy)methanaminium is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethylidyne)(carboxy)methanaminium typically involves the reaction of appropriate amines with carboxylic acids or their derivatives under controlled conditions. One common method involves the use of sodium hydride as a base to facilitate the reaction between secondary amides/amines and carboxylic acid derivatives . This reaction can be conducted in a vial without the need for strictly anhydrous reagents or an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethylidyne)(carboxy)methanaminium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N-(2-Aminoethylidyne)(carboxy)methanaminium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Aminoethylidyne)(carboxy)methanaminium involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters and reduced oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)methacrylamide Hydrochloride: Similar in structure but differs in its reactivity and applications.
Peptide Nucleic Acids with N-(2-Aminoethyl)glycine Backbone: Used in genetic research and therapy.
Uniqueness
N-(2-Aminoethylidyne)(carboxy)methanaminium is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Propriétés
Numéro CAS |
651327-18-3 |
|---|---|
Formule moléculaire |
C4H7N2O2+ |
Poids moléculaire |
115.11 g/mol |
Nom IUPAC |
2-amino-N-(carboxymethyl)acetonitrilium |
InChI |
InChI=1S/C4H6N2O2/c5-1-2-6-3-4(7)8/h1,3,5H2/p+1 |
Clé InChI |
UQEMLNUFVVBEMK-UHFFFAOYSA-O |
SMILES canonique |
C(C#[N+]CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



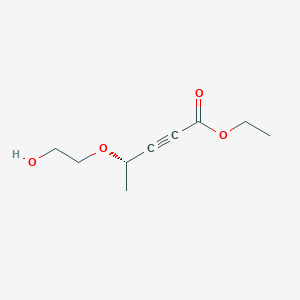
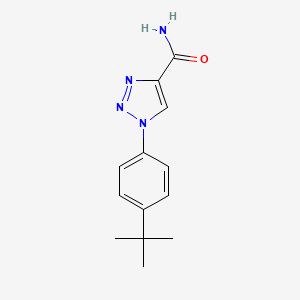
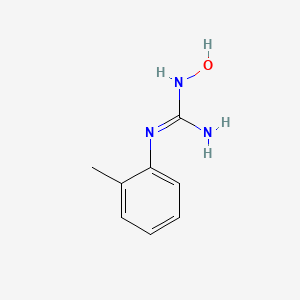
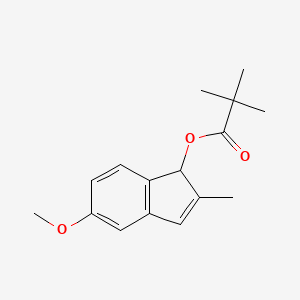
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
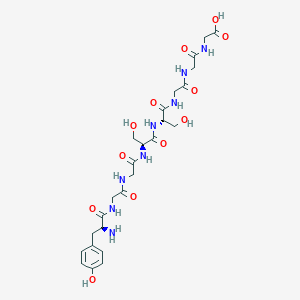
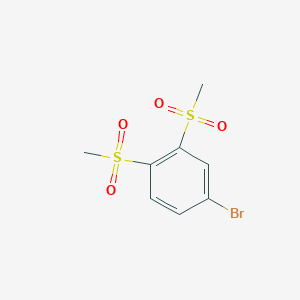
![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)


![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)

